molecular formula C9H9Cl2N3 B047849 Clonidine CAS No. 4205-90-7

Clonidine

Cat. No. B047849
CAS RN: 4205-90-7
M. Wt: 230.09 g/mol
InChI Key: GJSURZIOUXUGAL-UHFFFAOYSA-N
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Patent
US04656291

Procedure details

2,6-dichlorophenylsulfonic acid (1.0 g, 0.0037 m) was added to ethylenediamine (0.5 g, 0.008 m) in the absence of solvent. The reaction exothermed to 35° C. and was diluted with acetonitrile and heated at 65° C. for 7.25 hr. The reaction was concentrated, treated with sodium hydroxide and extracted with methylene chloride. The organic phase was dried and concentrated to yield 0.5 g of clonidine. The product was identified by spectroscopic methods.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1S(O)(=O)=O.[CH2:13]([NH2:16])[CH2:14][NH2:15].[C:17](#[N:19])C>>[CH:6]1[CH:7]=[C:2]([Cl:1])[C:3]([NH:19][C:17]2[NH:16][CH2:13][CH2:14][N:15]=2)=[C:4]([Cl:8])[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)S(=O)(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermed to 35° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.